2-(吡啶-3-基氨基)丙酸

描述

Synthesis Analysis

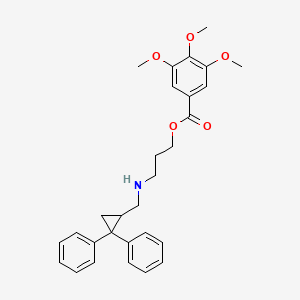

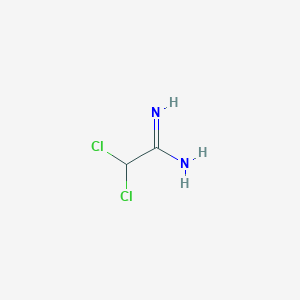

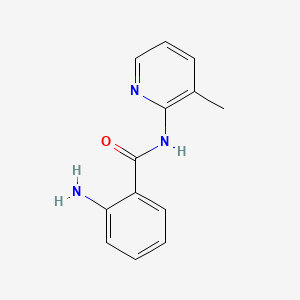

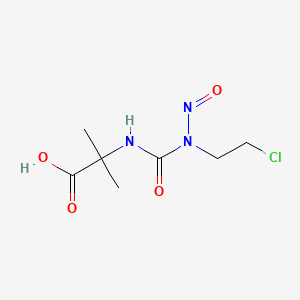

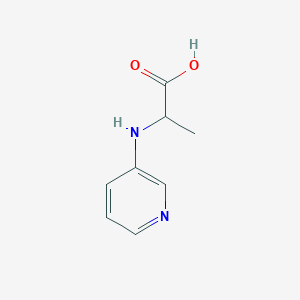

The synthesis of “2-(Pyridin-3-ylamino)propanoic acid” involves the use of 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . The reaction is carried out under oil bath heating at a temperature of 120-160°C for 16-20 hours .Molecular Structure Analysis

The molecular formula of “2-(Pyridin-3-ylamino)propanoic acid” is C8H10N2O2 . Its molecular weight is 166.18 .Chemical Reactions Analysis

The compound “(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride” is an amino acid derivative that has been widely used in scientific research. It has various biochemical and physiological effects, making it a valuable tool for studying different biological processes.Physical And Chemical Properties Analysis

The compound “2-(Pyridin-3-ylamino)propanoic acid” has a melting point of 139°C . Its boiling point is predicted to be around 389.4°C . The density of the compound is approximately 1.3 g/cm³ .科学研究应用

表面和催化性质

研究不同无机前体生成的氧化钇催化剂,通过与吡啶和异丙醇反应,研究了它们的表面和催化性质。这项研究突出了Y2O3催化剂暴露的布朗斯特酸、路易斯酸和碱性位点。这些位点的类型和强度随催化剂的来源和预处理温度而变化,表明在涉及吡啶化合物如2-(吡啶-3-基氨基)丙酸(Hussein & Gates, 1998)的催化和表面化学修饰中可能存在潜在应用。

配位化学和配体设计

2,6-双(吡唑基)吡啶及相关配体的配位化学为它们与2-(吡啶-3-基氨基)丙酸衍生物的使用提供了见解。这些配体已被应用于制备用于生物传感的发光镧系化合物和显示异常热和光化学自旋态转变的铁配合物,突显了它们在设计新型配位化合物方面的多功能性(Halcrow, 2005)。

化学合成

达比加替伦乙酯的合成展示了3-(吡啶-2-基氨基)丙烯酸乙酯的实际应用,这是一个密切相关的化合物,强调了吡啶衍生物在合成复杂分子中的作用。这个过程涉及多个步骤,包括氧化、取代和氢化,展示了吡啶化合物在制药合成中的实用性(Yumin, 2010)。

超分子化学

对4-氧代-4-(吡啶-3-基氨基)丁酸的研究聚焦于其分子和晶体结构,揭示了氢键链和超分子结构形成的重要见解。这些发现对于理解吡啶衍生物在开发具有特定分子排列和性质的材料中的作用至关重要(Naveen et al., 2016)。

光催化活性

涉及基于吡啶的配体支架的配合物的合成和结构分析为光催化水还原的进展做出了贡献,突显了吡啶衍生物在催化和可再生能源应用中的潜力。这些具有独特结构特征和反应性的配合物为创新的光催化方法铺平了道路(Bachmann et al., 2013)。

安全和危害

未来方向

The compound “2-(Pyridin-3-ylamino)propanoic acid” has potential applications in the field of medicine. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “2-(Pyridin-3-ylamino)propanoic acid” and its derivatives could be further explored for their potential therapeutic applications.

作用机制

- Indole Scaffold : The indole nucleus in this compound plays a crucial role. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .

- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were tested against influenza A virus .

- Inhibition of PG Intermediates : Indole derivatives may inhibit prostaglandin (PG) intermediates via cyclooxygenase (COX) enzymes. COX-1 and COX-2 catalyze PG synthesis, and nonselective NSAIDs (including indole derivatives) can affect both pathways .

Mode of Action

Biochemical Pathways

Action Environment

属性

IUPAC Name |

2-(pyridin-3-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-3-2-4-9-5-7/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKYBFQVZPCGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997856 | |

| Record name | N-Pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76478-28-9 | |

| Record name | 3-Pyridylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076478289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。